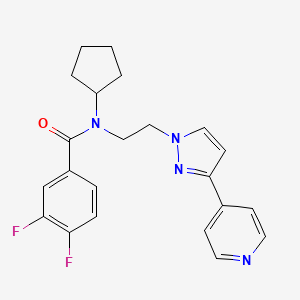
4,4-Difluoro-2-methoxycarbonylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-2-methoxycarbonylpentanoic acid (DFMP) is a synthetic compound that belongs to the class of alpha-amino acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
科学的研究の応用
4,4-Difluoro-2-methoxycarbonylpentanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including MCF-7, HepG2, and A549. This compound has also been found to inhibit the growth of bacteria, such as Escherichia coli and Staphylococcus aureus. In addition, this compound has been studied for its potential use as a building block in the synthesis of materials with optical and electronic properties.
作用機序
The mechanism of action of 4,4-Difluoro-2-methoxycarbonylpentanoic acid is not well understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has been found to inhibit the activity of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to decrease the levels of reactive oxygen species, which are known to cause cellular damage. In addition, this compound has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
4,4-Difluoro-2-methoxycarbonylpentanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound also exhibits potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for research on 4,4-Difluoro-2-methoxycarbonylpentanoic acid. One potential direction is to study its potential use as an antitumor agent in vivo. Another direction is to study its potential use as a building block in the synthesis of materials with optical and electronic properties. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in various biological processes.
合成法
The synthesis of 4,4-Difluoro-2-methoxycarbonylpentanoic acid involves a multi-step process that starts with the protection of the carboxylic acid group of valeric acid using methoxymethyl chloride. The next step involves the introduction of a difluoromethyl group using difluoromethyltriphenylphosphonium bromide. The final step involves the removal of the methoxymethyl protecting group using hydrochloric acid. The yield of this compound obtained through this method is around 70%.
特性
IUPAC Name |
4,4-difluoro-2-methoxycarbonylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4/c1-7(8,9)3-4(5(10)11)6(12)13-2/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRWYQNJDIPPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2476433.png)
![N-(2-methoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476434.png)
![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2476435.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2476437.png)
![Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate](/img/structure/B2476439.png)
![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2476440.png)
![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2476441.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2476442.png)

![4-[2-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2476447.png)
![methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2476450.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2476452.png)
![[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B2476454.png)